N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
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Overview
Description
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound known for its distinctive chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a cyclohexyl group attached to a diazocine structure, making it highly versatile and reactive in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide involves a multi-step process that includes the following steps:
Formation of the Diazocine Core: : This step involves the cyclization of the appropriate starting materials under acidic or basic conditions.
Incorporation of the Cyclohexyl Group: : The cyclohexyl group is introduced through a nucleophilic substitution reaction using cyclohexylamine.
Oxidation and Thiolation: : The final steps involve selective oxidation and thiolation to produce the carbothioamide functional group.
Industrial Production Methods
The industrial production of this compound typically involves:
Bulk Synthesis: : Utilizing large-scale reactors to perform the multi-step synthesis under controlled conditions to ensure high yield and purity.
Purification: : Advanced purification techniques such as crystallization, chromatography, or distillation to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide undergoes various chemical reactions:
Oxidation: : It can be oxidized to produce different oxo-derivatives.
Reduction: : The compound can be reduced to form hydro derivatives.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Various organic halides and bases.
Major Products
Oxidation Products: : Different ketone and aldehyde derivatives.
Reduction Products: : Hydrocarbon chains with altered functional groups.
Substitution Products: : Derivatives with different substituents on the diazocine core.
Scientific Research Applications
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Potential use as a pharmacophore in drug development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways within cells, affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-3(2H)-carbothioamide
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydroimidazo[1,2-a][1,3]diazocine-3(2H)-carbothioamide
Highlighting Uniqueness
This compound truly exemplifies the intersection of complex synthetic chemistry and practical applications, providing a fascinating subject for further research and development.
Biological Activity
N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound through a detailed review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of diazocines and features a unique bicyclic structure that may influence its biological activity. The molecular formula and weight are essential for understanding its interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₄OS |
Molecular Weight | 270.37 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine exhibit notable anticancer properties. For instance:
- Case Study : In vitro assays on various cancer cell lines (HeLa and U87) demonstrated that certain structural analogs showed selective cytotoxicity with IC₅₀ values ranging from 97.3 µM to over 200 µM. These findings suggest that the compound may inhibit cell proliferation in cancerous cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively. However, studies specifically targeting N-cyclohexyl-8-oxo derivatives have shown varied results:
- Research Findings : In antibacterial assays against both Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli), no significant antibacterial activity was noted at concentrations up to 100 µM. This suggests that modifications in the chemical structure may be necessary to enhance antimicrobial efficacy .
The mechanism by which N-cyclohexyl-8-oxo compounds exert their biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression or microbial resistance.
Comparative Analysis with Related Compounds
To better understand the biological activity of N-cyclohexyl-8-oxo derivatives, a comparative analysis with structurally related compounds is beneficial.
Compound Name | IC₅₀ (µM) | Activity Type |
---|---|---|
Dibenzo[b,f][1,5]diazocine derivatives | 97.3 - 205.7 | Anticancer |
Cyclohexyl naphthalenes | >1000 | Antimicrobial |
Unsymmetrically substituted dibenzo[b,f][1,4]diazocine | 150 - 300 | Anticancer |
Future Directions
Further research is warranted to explore the full potential of N-cyclohexyl-8-oxo derivatives in medicinal chemistry. Key areas include:
- Structural Modifications : Investigating how changes in substituents affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by these compounds.
Properties
IUPAC Name |
N-cyclohexyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c22-17-8-4-7-16-14-9-13(11-21(16)17)10-20(12-14)18(23)19-15-5-2-1-3-6-15/h4,7-8,13-15H,1-3,5-6,9-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRNJQORFFPPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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